N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H18Cl2F3N5O2 and its molecular weight is 488.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide, commonly referred to as Compound 1 , is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18Cl2F3N5O2
- CAS Number : 321430-53-9
- Molar Mass : 488.29 g/mol
The compound features a complex structure with multiple functional groups, including a hydrazinecarboxamide moiety and a trifluoromethyl-pyridine substituent, which are significant for its biological interactions.
Compound 1 acts primarily as an inhibitor of the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes including proliferation and survival. Inhibition of c-KIT has therapeutic implications in treating cancers such as gastrointestinal stromal tumors (GISTs), where aberrant c-KIT signaling is prevalent.
Key Mechanistic Insights:
- Inhibition of c-KIT : Compound 1 exhibits potent inhibitory activity against both wild-type and mutant forms of c-KIT, demonstrating efficacy in drug-resistant cancer models .
- Pharmacokinetics : Preclinical studies indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics across various animal models .
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of Compound 1 in various models:
- In Vivo Studies : In murine models bearing c-KIT mutations (T670I, D820G), Compound 1 showed significant tumor regression compared to control groups .
- Cell Line Studies : In vitro assays using GIST-derived cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with Compound 1, with IC50 values in the low nanomolar range .
Table 1: Summary of Biological Activities
Case Study 1: GIST Treatment
A clinical case study reported the administration of Compound 1 to a patient with imatinib-resistant GIST. The patient exhibited a marked reduction in tumor size after several weeks of treatment, correlating with decreased levels of phosphorylated c-KIT in tumor biopsies .
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving canine subjects, Compound 1 demonstrated a half-life conducive to once-daily dosing, supporting its potential for chronic administration in clinical settings .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O2/c21-14-1-3-15(4-2-14)27-19(32)29-28-17(31)9-12-5-7-30(8-6-12)18-16(22)10-13(11-26-18)20(23,24)25/h1-4,9-11H,5-8H2,(H,28,31)(H2,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZOOUMAZQWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.